molecular formula C26H24N6O3 B2967654 N,7-bis(2-methoxyphenyl)-5-methyl-2-(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 540504-56-1

N,7-bis(2-methoxyphenyl)-5-methyl-2-(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B2967654
CAS RN: 540504-56-1
M. Wt: 468.517
InChI Key: ACSIIKCQXMPAAA-UHFFFAOYSA-N
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Description

“N,7-bis(2-methoxyphenyl)-5-methyl-2-(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a complex organic compound. It belongs to the class of 1,2,4-triazolo[1,5-a]pyridines . These compounds are usually found in medicinal and biologically active compounds . They exhibit numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . They are also utilized in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .


Synthesis Analysis

A catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has been established . This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time . The methodology demonstrates a broad substrate scope and good functional group tolerance, resulting in the formation of products in good-to-excellent yields .


Molecular Structure Analysis

The molecular structure of “N,7-bis(2-methoxyphenyl)-5-methyl-2-(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is complex and involves several functional groups. The compound is a derivative of 1,2,4-triazolo[1,5-a]pyridine, which is a fused heterocyclic compound with a bridge-headed nitrogen atom . The compound also contains methoxyphenyl, pyridin-3-yl, and carboxamide groups .


Chemical Reactions Analysis

The synthesis of “N,7-bis(2-methoxyphenyl)-5-methyl-2-(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” involves a tandem reaction . This reaction includes the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation .

Future Directions

The future directions for research on “N,7-bis(2-methoxyphenyl)-5-methyl-2-(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” and similar compounds could include further exploration of their medicinal and pharmaceutical applications . This could involve more detailed studies of their biological activities, mechanisms of action, and potential uses in the treatment of various diseases .

properties

IUPAC Name

N,7-bis(2-methoxyphenyl)-5-methyl-2-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N6O3/c1-16-22(25(33)29-19-11-5-7-13-21(19)35-3)23(18-10-4-6-12-20(18)34-2)32-26(28-16)30-24(31-32)17-9-8-14-27-15-17/h4-15,23H,1-3H3,(H,29,33)(H,28,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSIIKCQXMPAAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CN=CC=C3)N1)C4=CC=CC=C4OC)C(=O)NC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,7-bis(2-methoxyphenyl)-5-methyl-2-(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

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